rac-TAK-875 - 1390641-84-5

rac-TAK-875

Catalog Number: EVT-1447659
CAS Number: 1390641-84-5
Molecular Formula: C29H32O7S
Molecular Weight: 524.628
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid, also known as Fasiglifam (TAK-875), is a synthetic organic compound that has gained significant attention in scientific research for its role as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. [] Fasiglifam belongs to the class of dihydrobenzofuran derivatives. [] Its discovery and development stemmed from the need for a safe and effective antidiabetic drug with a reduced risk of hypoglycemia. []

2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid Acyl Glucuronide

Compound Description: This compound is a metabolite of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (Fasiglifam) formed through glucuronidation.

Relevance: This metabolite is directly derived from 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid through a Phase II metabolic reaction. It shares the core structure of Fasiglifam but with an added glucuronide moiety.

Side-Chain Shortened Metabolite of Fasiglifam

Compound Description: This novel metabolite of Fasiglifam arises from a biotransformation involving the elimination of a CH2 group from the acetyl side chain. This biotransformation may have implications for drug toxicity.

Relevance: This compound is a metabolic derivative of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid. While the exact structure is not provided in the paper, it is explicitly stated to be a side-chain shortened analog of Fasiglifam.

Compound 1

Compound Description: Compound 1 represents a lead compound in the development of 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (TAK-875). It possesses a phenylpropanoic acid moiety, which was later cyclized to produce fused phenylalkanoic acids with improved pharmacological and pharmacokinetic properties.

Relevance: Compound 1 serves as a structural precursor to TAK-875. The cyclization of its phenylpropanoic acid moiety played a crucial role in the development of TAK-875 by generating the dihydrobenzofuran core structure present in the final compound.

Dihydrobenzofuran Derivative 9a

Compound Description: Dihydrobenzofuran derivative 9a is another name for 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate (TAK-875). This compound is a potent, selective, and orally bioavailable GPR40 agonist developed for the treatment of type 2 diabetes.

Relevance: This compound is identical to the main compound, 2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (TAK-875). The paper uses this alternative nomenclature to describe the compound within the context of its discovery and development.

Synthesis Analysis

The synthesis of rac-TAK-875 involves several key steps that utilize advanced organic chemistry techniques. The initial step typically includes the formation of a dihydrobenzofuran derivative, followed by the introduction of various functional groups to enhance its pharmacological properties.

  1. Starting Materials: The synthesis often begins with commercially available phenylalkanoic acids.
  2. Reagents: Key reagents include potassium tert-butoxide and various solvents such as tetrahydrofuran and diethyl ether.
  3. Reaction Conditions: The reactions are generally conducted under inert atmospheres (e.g., argon) at controlled temperatures to ensure optimal yields.
  4. Purification: After synthesis, the product is purified using techniques such as column chromatography, which separates compounds based on their interactions with the stationary phase .
Molecular Structure Analysis

Rac-TAK-875 features a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Molecular Formula: C21_{21}H30_{30}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 410.55 g/mol
  • Structural Features: The compound contains a benzofuran moiety, which is critical for its interaction with the G protein-coupled receptor. It also has a dimethylbiphenyl structure that enhances its lipophilicity and oral bioavailability .
Chemical Reactions Analysis

Rac-TAK-875 undergoes various chemical reactions that are pivotal for its pharmacological activity:

Mechanism of Action

The mechanism of action of rac-TAK-875 primarily involves its role as an agonist for the G protein-coupled receptor 40:

  1. Receptor Activation: When rac-TAK-875 binds to the receptor, it triggers a conformational change that activates downstream signaling pathways.
  2. Calcium Mobilization: This activation leads to an increase in intracellular calcium levels and inositol monophosphate concentrations, which are crucial for insulin secretion.
  3. Glucose Dependence: The insulinotropic effects of rac-TAK-875 are glucose-dependent, meaning that it enhances insulin release primarily when glucose levels are elevated .
Physical and Chemical Properties Analysis

Rac-TAK-875 possesses several notable physical and chemical properties:

  1. Physical State: Typically appears as a colorless oil or solid depending on conditions.
  2. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  3. Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation .
Applications

Rac-TAK-875 has significant applications in scientific research and clinical settings:

  1. Diabetes Treatment: It is primarily investigated for its potential use in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glycemic control.
  2. Pharmacological Studies: Researchers study its effects on pancreatic beta-cell function and its ability to mitigate lipotoxicity associated with high fatty acid levels.
  3. Drug Development: As a model compound for developing new G protein-coupled receptor agonists, rac-TAK-875 provides insights into structure-function relationships that can guide future drug design efforts .

Properties

CAS Number

1390641-84-5

Product Name

rac-TAK-875

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

Molecular Formula

C29H32O7S

Molecular Weight

524.628

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)

InChI Key

BZCALJIHZVNMGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C

Synonyms

6-[[2’,6’-Dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.